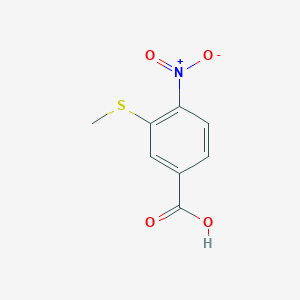

3-(Methylsulfanyl)-4-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Methylsulfanyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a methylsulfanyl group at the 3-position and a nitro group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-4-nitrobenzoic acid typically involves the nitration of 3-(Methylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction: 3-(Methylsulfanyl)benzoic acid is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the 4-position.

Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(Methylsulfanyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products Formed

Oxidation: 3-(Methylsulfonyl)-4-nitrobenzoic acid or 3-(Methylsulfinyl)-4-nitrobenzoic acid.

Reduction: 3-(Methylsulfanyl)-4-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 3-(Methylsulfanyl)-4-nitrobenzoic acid is in the pharmaceutical industry:

- Intermediate for Drug Synthesis : It serves as a crucial intermediate in the synthesis of antihypertensive drugs like telmisartan, an angiotensin II receptor antagonist used to treat hypertension. The synthesis involves multiple steps including esterification and cyclization .

- Anticancer and Antiviral Agents : Research indicates that derivatives of this compound have been explored for their potential in developing anticancer medications and treatments for HIV/AIDS. The structural properties of this compound allow for modifications that enhance biological activity against various targets .

The compound exhibits notable biological properties:

- Antimicrobial Activity : Studies have shown that nitro-substituted benzoic acids can possess antimicrobial properties. The presence of the methylthio group may enhance these effects, making it a candidate for further investigation in developing new antimicrobial agents .

- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group plays a crucial role in interacting with biological systems, potentially affecting cellular pathways involved in disease processes .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in:

- Organic Synthesis : It serves as a precursor for synthesizing various organic compounds, including dyes and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in industrial settings .

- Research Reagent : In laboratory settings, this compound is used as a reagent for various chemical reactions, contributing to the development of new materials and compounds with specific properties tailored for research purposes.

Case Studies and Research Findings

Several studies highlight the importance of this compound:

- A study demonstrated its role as an intermediate in synthesizing novel antihypertensive agents, showcasing its versatility and effectiveness in drug development .

- Another research paper focused on the antimicrobial properties of nitro-substituted benzoic acids, indicating that modifications to the methylthio group could enhance efficacy against specific pathogens .

Mecanismo De Acción

The mechanism of action of 3-(Methylsulfanyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol groups in proteins, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

3-(Methylsulfanyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrobenzoic acid: Lacks the methylsulfanyl group, which reduces its versatility in synthetic applications.

3-(Methylsulfonyl)-4-nitrobenzoic acid: An oxidized form of 3-(Methylsulfanyl)-4-nitrobenzoic acid with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

3-(Methylsulfanyl)-4-nitrobenzoic acid (CAS No. 1547593-82-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a methylsulfanyl group and a nitro group attached to a benzoic acid structure. Its molecular formula is C_8H_9N_O_4S. The presence of both carboxylic acid and nitro functional groups enhances its chemical reactivity and solubility, which are critical for biological interactions.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Preliminary studies suggest it may inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial growth and survival. The methylsulfanyl group enhances its interaction with biological targets, making it a candidate for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Inhibits bacterial cell wall synthesis | |

| Antifungal | Effective against various fungal strains | |

| Enzyme Inhibition | Potential to inhibit specific enzymes |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzyme active sites. This binding may lead to inhibition, affecting metabolic pathways essential for microbial growth. Further studies are required to elucidate the precise molecular targets.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Oxidation of 4-Nitro-m-xylene : This method utilizes a cobalt catalyst in a lower fatty acid solvent to achieve high yield and selectivity.

- Electrochemical Gating : Involves the modulation of conductance properties in the presence of metal cations, showcasing its application in nanoscience .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various substituted benzoic acids, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall integrity.

Case Study 2: Antifungal Efficacy

Another study evaluated the antifungal activity against Candida albicans. Results indicated that the compound inhibited fungal growth at low concentrations, suggesting potential as a therapeutic agent for fungal infections.

Propiedades

IUPAC Name |

3-methylsulfanyl-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDHOWMYREZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.